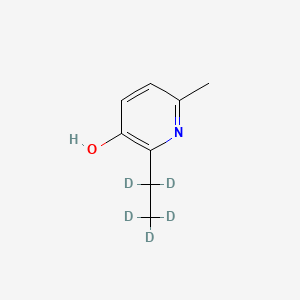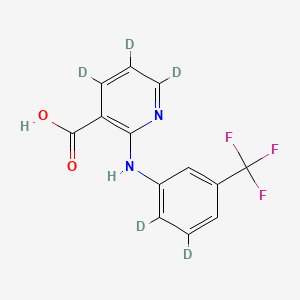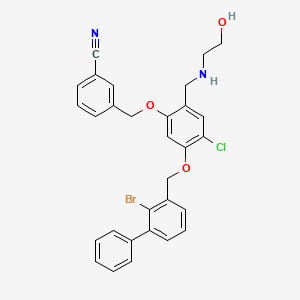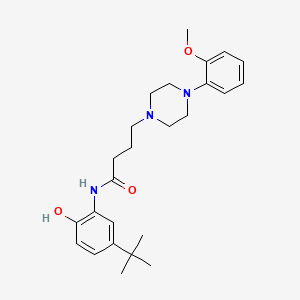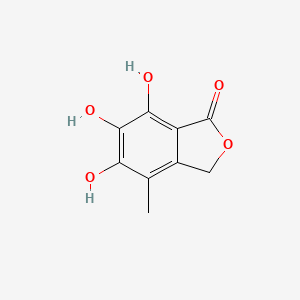
Epicoccone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epicoccone B is a polyoxygenated polyketide isolated from the marine-derived fungus Aspergillus micronesiensis. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epicoccone B involves multiple steps, starting from simpler precursors. One notable synthetic route includes the use of vanillyl alcohol as a starting material. The process involves a series of reactions, including oxidative dimerization and cycloaddition, to form the complex polycyclic structure of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from the marine-derived fungus Aspergillus micronesiensis .
Análisis De Reacciones Químicas
Types of Reactions
Epicoccone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Epicoccone B has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Epicoccone B involves its interaction with various molecular targets and pathways. It exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Epicoccolide A: Another polyoxygenated polyketide isolated from the same fungus, exhibiting similar biological activities.
Epicoccine: A related compound with antimicrobial and antifungal properties.
Epicolactone: A fungal metabolite with a complex polycyclic structure, known for its antimicrobial activity.
Uniqueness
Epicoccone B stands out due to its potent cytotoxic activity against cancer cell lines and its ability to scavenge free radicals effectively. Its unique polycyclic structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H8O5 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
5,6,7-trihydroxy-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h10-12H,2H2,1H3 |
Clave InChI |
IREYRQPUBOQACQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


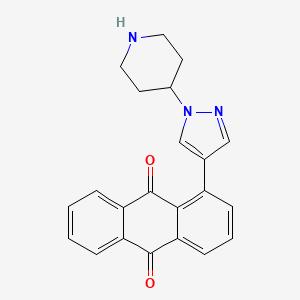
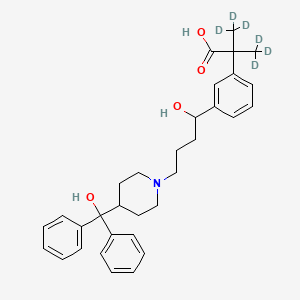
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
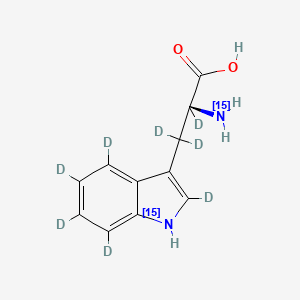
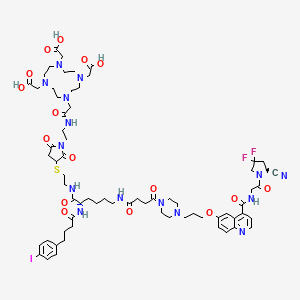

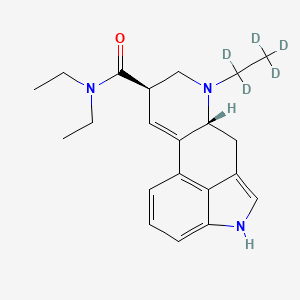
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
